
An In-depth Technical Guide to 2-
Mercaptobenzaldehyde: Molecular Structure,

Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2-Mercaptobenzaldehyde

Cat. No.: B1308449 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Mercaptobenzaldehyde, a

versatile aromatic compound with significant applications in organic synthesis and coordination

chemistry. This document details its molecular structure, physicochemical properties, and key

synthetic methodologies, adhering to stringent data presentation and visualization standards

for a scientific audience.

Molecular Structure and Identification
2-Mercaptobenzaldehyde, systematically named 2-sulfanylbenzaldehyde according to IUPAC

nomenclature, is an organic compound featuring a benzene ring substituted with both an

aldehyde (-CHO) and a thiol (-SH) group at adjacent positions.[1] This ortho-substitution

pattern is crucial to its chemical reactivity and utility as a building block in the synthesis of

various heterocyclic compounds and as a ligand in coordination chemistry.

The fundamental identifiers and properties of 2-Mercaptobenzaldehyde are summarized in

the table below.
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Identifier Value

IUPAC Name 2-sulfanylbenzaldehyde[1]

Synonyms 2-Formylthiophenol, Thiosalicylaldehyde

CAS Number 29199-11-9[1]

Molecular Formula C₇H₆OS[1]

Molecular Weight 138.19 g/mol [1]

Canonical SMILES C1=CC=C(C(=C1)C=O)S[1]

InChI Key KSDMMCFWQWBVBW-UHFFFAOYSA-N[1]

Computed Physicochemical Properties
The following table presents key computed physicochemical properties of 2-
Mercaptobenzaldehyde, providing insights into its behavior in various chemical environments.

Property Value

XLogP3 1.9[1]

Hydrogen Bond Donor Count 1[1]

Hydrogen Bond Acceptor Count 2[1]

Rotatable Bond Count 1[1]

Topological Polar Surface Area 18.1 Å²[1]

Heavy Atom Count 9[1]

Experimental Data and Protocols
A thorough literature search did not yield detailed, step-by-step experimental protocols for the

synthesis of 2-Mercaptobenzaldehyde that would be suitable for direct reproduction in a

laboratory setting. While several synthetic strategies are conceptually described, specific

reagent quantities, reaction conditions, and purification procedures are not fully elaborated in

the available resources. Similarly, experimental data from crystallographic studies, such as
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precise bond lengths and angles, are not readily available in public databases like the

Cambridge Crystallographic Data Centre (CCDC).[2][3][4][5]

However, general methodologies for the synthesis of related compounds and spectroscopic

data for analogous structures provide a foundational understanding.

Spectroscopic Characterization
While a dedicated, fully assigned spectrum for 2-Mercaptobenzaldehyde is not available, the

expected spectroscopic features can be inferred from the analysis of benzaldehyde and its

derivatives.

Infrared (IR) Spectroscopy: The FTIR spectrum of 2-Mercaptobenzaldehyde is expected to

exhibit several characteristic absorption bands:

C=O Stretch: A strong, sharp absorption band around 1700 cm⁻¹, characteristic of the

carbonyl group in an aromatic aldehyde.

Aldehyde C-H Stretch: Two weaker bands are anticipated in the regions of 2880-2820 cm⁻¹

and 2780-2720 cm⁻¹.

S-H Stretch: A weak absorption is expected in the range of 2600-2550 cm⁻¹ for the thiol

group.

Aromatic C=C Stretches: Medium intensity bands are expected between 1600 and 1450

cm⁻¹.

Aromatic C-H Stretches: These will appear as weak absorptions above 3000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The aldehyde proton is expected to appear as a singlet in the downfield region,

typically around δ 10.0 ppm. The aromatic protons will resonate in the δ 7.0-8.0 ppm range,

with splitting patterns determined by their coupling with neighboring protons. The thiol proton

signal is often broad and its chemical shift can vary depending on concentration and solvent.

¹³C NMR: The carbonyl carbon of the aldehyde is expected to have a chemical shift in the

range of δ 190-200 ppm. The aromatic carbons will resonate between δ 120-150 ppm.
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Synthetic Approaches
Several synthetic routes to 2-Mercaptobenzaldehyde have been reported in the literature,

although detailed experimental procedures are scarce. The primary methods include:

One-Pot Synthesis from o-Halobenzaldehydes: A novel one-pot approach has been

described starting from ortho-bromobenzaldehyde or 2-chlorocyclohex-1-enecarbaldehydes.

[6] This method involves the reaction of sulfur with a Grignard reagent formed from an

acetal-protected aldehyde, followed by hydrolysis.[6]

Reduction of Thiosalicylic Acid Derivatives: The reduction of 2-mercaptobenzoic acid

(thiosalicylic acid) or its derivatives is a plausible route to 2-Mercaptobenzaldehyde, though

specific protocols are not detailed in the available literature.

The logical workflow for a common synthetic approach is visualized below.
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Step 1: Aldehyde Protection

Step 2: Grignard Reaction and Thiolation

Step 3: Deprotection and Workup

o-Halobenzaldehyde

Acetal Formation
(e.g., ethylene glycol, acid catalyst)

Protected o-Halobenzaldehyde

Grignard Reagent Formation
(Mg, THF)

Grignard Reagent

Addition of Sulfur (S₈)

Thiolate Intermediate

Acidic Hydrolysis
(e.g., dilute HCl)

2-Mercaptobenzaldehyde

Click to download full resolution via product page

A generalized synthetic workflow for 2-Mercaptobenzaldehyde.
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Molecular Visualization
The molecular structure of 2-Mercaptobenzaldehyde is depicted in the following diagram,

generated using the Graphviz DOT language.

Molecular structure of 2-Mercaptobenzaldehyde.

Conclusion
2-Mercaptobenzaldehyde is a valuable reagent in synthetic chemistry, characterized by its

ortho-substituted aldehyde and thiol functional groups. While its fundamental properties are

well-documented, there is a notable gap in the publicly accessible, detailed experimental data,

particularly concerning its synthesis and single-crystal X-ray structure. This guide consolidates

the available information to serve as a foundational resource for researchers and professionals

in the field, highlighting areas where further investigation and publication would be beneficial to

the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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